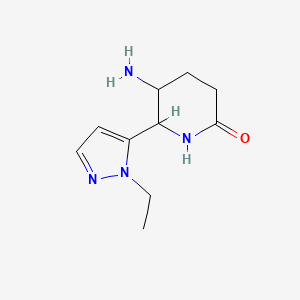

![molecular formula C9H12ClN3O B3010697 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine CAS No. 1093880-86-4](/img/structure/B3010697.png)

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine

概要

説明

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

- 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, including structures similar to 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine, have been synthesized as intermediates that inhibit tumor necrosis factor alpha and nitric oxide. These compounds have been developed using environmentally friendly synthetic methods, indicating their potential in green chemistry applications (Lei, Wang, Xiong, & Lan, 2017).

- 4-(Pyrimidin-4-yl)morpholines play a crucial role as pharmacophores in the inhibition of PI3K and PIKKs, with the morpholine oxygen forming essential hydrogen bonding interactions and providing selectivity. This highlights the compound's utility in kinase inhibition and potential applications in drug design (Hobbs et al., 2019).

Medical and Pharmacological Research

- Compounds related to this compound have been explored as PET agents for imaging LRRK2 enzyme in Parkinson's disease, indicating their relevance in neurological research and potential for diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).

- A study on hydrogen-bonded sheet structures in related compounds has provided insights into the electronic polarization and structural properties of such molecules, which is valuable for understanding their interaction mechanisms and stability in different environments (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).

Synthesis of Novel Derivatives

- The compound has been used as a precursor for synthesizing new heterocyclic compounds with potential antimicrobial activity. This demonstrates the versatility of this compound in creating novel molecules with potential therapeutic applications (Zaki, El-Dean, Radwan, & Ammar, 2020).

Applications in Molecular Biology and Drug Discovery

- It has been involved in the synthesis of chiral alkoxymethyl morpholine analogs acting as dopamine receptor antagonists, suggesting its relevance in neuroscience and psychopharmacology research (Witt et al., 2016).

- In another study, pyrimidine-triazole derivatives synthesized from molecules related to this compound showed antimicrobial activity, further underscoring the compound's importance in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions . The presence of a morpholine ring could potentially enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna synthesis and signal transduction .

Pharmacokinetics

The presence of a morpholine ring might influence its pharmacokinetic properties, potentially enhancing its solubility and bioavailability .

Result of Action

Similar compounds have been known to exhibit various biological activities, including antimicrobial, antioxidative, and anticancer effects .

Action Environment

The action, efficacy, and stability of “4-((4-Chloropyrimidin-2-yl)methyl)morpholine” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .

生化学分析

Biochemical Properties

The role of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine in biochemical reactions is not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on the effects of different dosages of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine in animal models are currently underway. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

4-[(4-chloropyrimidin-2-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHFNOHWLNSJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)

![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3010627.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)